3-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
This compound, often referred to in scientific literature, has garnered significant attention due to its role as an organic semiconductor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multiple steps. One common method includes the nitration of a trifluoromethyl-substituted aniline derivative, followed by a coupling reaction with tetrahydrothiophene 1,1-dioxide. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxidized derivatives, while reduction can produce amino-substituted compounds .
Scientific Research Applications
3-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of organic semiconductors, which are essential components in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism by which 3-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)tetrahydrothiophene 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. In the context of organic semiconductors, the compound facilitates charge transport through its conjugated system, enhancing the performance of electronic devices. The nitro and trifluoromethyl groups play a crucial role in modulating the electronic properties of the compound, making it an effective semiconductor.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-methylthiophene share structural similarities but differ in their electronic properties and applications.
Nitro-substituted Aromatics: Compounds like 2,4-dinitrotoluene and 2,6-dinitroaniline have similar nitro groups but lack the thiophene ring, resulting in different chemical behaviors.
Uniqueness
The uniqueness of 3-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)tetrahydrothiophene 1,1-dioxide lies in its combination of nitro, trifluoromethyl, and thiophene moieties, which collectively contribute to its exceptional electronic properties and versatility in various applications.
Properties
IUPAC Name |
N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O6S/c12-11(13,14)6-3-8(16(18)19)10(9(4-6)17(20)21)15-7-1-2-24(22,23)5-7/h3-4,7,15H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIBWHHRBRWGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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